

# Unraveling the Isoform-Specific Interactomes: A Comparative Guide to $\Delta Np63\alpha$ and $TAp63\alpha$

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A comprehensive analysis of the distinct protein interaction networks of  $\Delta Np63\alpha$  and  $TAp63\alpha$ , providing insights into their divergent biological roles in development and disease.

The transcription factor p63, a member of the p53 family, plays a pivotal role in epithelial development and carcinogenesis.[1] The expression of two major isoforms, TAp63 $\alpha$  and  $\Delta$ Np63 $\alpha$ , which have opposing functions, governs its diverse biological activities.[2][3] While TAp63 $\alpha$  generally acts as a tumor suppressor, mirroring p53's functions in inducing apoptosis and cell cycle arrest,  $\Delta$ Np63 $\alpha$  often exhibits oncogenic properties, promoting proliferation and cell survival.[4][5][6] These functional distinctions are largely dictated by their unique protein-protein interaction networks, or interactomes. This guide provides a detailed comparison of the  $\Delta$ Np63 $\alpha$  and TAp63 $\alpha$  interactomes, supported by experimental data, to elucidate the molecular basis of their distinct cellular functions.

## **Comparative Analysis of Interacting Proteins**

Mass spectrometry-based proteomics has been instrumental in identifying the protein partners of p63 isoforms.[7][8] These studies have revealed both shared and unique interactors, providing a foundation for understanding their isoform-specific roles.

Below is a summary of experimentally identified protein interactors for  $\Delta Np63\alpha$  and  $TAp63\alpha$ .



Interacting Protein	Primary Function	Experimental Method(s)	Isoform Specificity	Reference(s)
ΔNp63α Interactors				
hnRNPA/B	RNA binding, mRNA processing	Co- immunoprecipitat ion, Mass Spectrometry	ΔΝρ63α	[7][8]
hnRNPK	RNA binding, transcriptional regulation	Co- immunoprecipitat ion, Mass Spectrometry	ΔΝρ63α	[7][8]
hnRNPQ	RNA binding	Co- immunoprecipitat ion, Mass Spectrometry	ΔΝρ63α	[7][8]
FUS/TLS	RNA binding, DNA repair	Co- immunoprecipitat ion, Mass Spectrometry	ΔΝρ63α	[7][8]
Keratin 5	Cytoskeletal structure	Co- immunoprecipitat ion, Mass Spectrometry	ΔΝρ63α	[7]
p300	Histone acetyltransferase , transcriptional coactivator	Co- immunoprecipitat ion	ΔΝρ63α, ΤΑρ63α	[9]
HDAC1/2	Histone deacetylase, transcriptional corepressor	Co- immunoprecipitat ion	ΔΝρ63α	[9]



BRDT Bromodomain- containing Co- protein, immunoprecipitat ΔNp63α [9]  NRF2 Transcription factor, oxidative stress response  Transcription Factor (NF-κB immunoprecipitat ion  Co- immunoprecipitat ion and Sequencing  Transcription Factor (NF-κB immunoprecipitat ion Immunoprecipitat ΔNp63α, TAp63α [10]  Transcription Factor (NF-κB immunoprecipitat ion Immunoprecipitat ΔNp63α, TAp63α [10]  Not specified ΔNp63α, TAp63α [9]  E3 ubiquitin Iigase  Not specified ΔNp63α, TAp63α [9]  Fbw7 E3 ubiquitin Iigase  Not specified ΔNp63α, TAp63α [9]					
NRF2       Transcription factor, oxidative stress response       Immunoprecipitat ion and Sequencing       ΔNp63α       [9]         c-Rel       Transcription factor (NF-κB immunoprecipitat pathway)       Co-immunoprecipitat ion       ΔNp63α, TAp63α       [10]         WWP1       E3 ubiquitin ligase       Not specified       ΔNp63α, TAp63α       [9]         MDM2       E3 ubiquitin ligase       Not specified       ΔNp63α, TAp63α       [9]         Fbw7       E3 ubiquitin ligase       Not specified       ΔNp63α       [9]	BRDT	containing protein, transcriptional	immunoprecipitat	ΔΝρ63α	[9]
c-Rel factor (NF- $\kappa$ B immunoprecipitat $\Delta$ Np63 $\alpha$ , TAp63 $\alpha$ [10] pathway) ion  WWP1 E3 ubiquitin ligase Not specified $\Delta$ Np63 $\alpha$ , TAp63 $\alpha$ [9]  MDM2 E3 ubiquitin ligase Not specified $\Delta$ Np63 $\alpha$ , TAp63 $\alpha$ [9]  Fbw7 E3 ubiquitin Not specified $\Delta$ Np63 $\alpha$ , TAp63 $\alpha$ [9]	NRF2	factor, oxidative	Immunoprecipitat ion and	ΔΝρ63α	[9]
WWP1       ligase       Not specified       ΔNp63α, TAp63α       [9]         MDM2       E3 ubiquitin ligase       Not specified       ΔNp63α, TAp63α       [9]         Fbw7       E3 ubiquitin ligase       Not specified       ΔNp63α       [9]	c-Rel	factor (NF-кВ	immunoprecipitat	ΔΝρ63α, ΤΑρ63α	[10]
MDM2 ligase Not specified ΔNp63α, TAp63α [9]  E3 ubiquitin ligase Not specified ΔNp63α [9]	WWP1	-	Not specified	ΔΝρ63α, ΤΑρ63α	[9]
Fbw7 Not specified ΔNp63α [9]	MDM2	-	Not specified	ΔΝρ63α, ΤΑρ63α	[9]
Tumor	Fbw7	-	Not specified	ΔΝρ63α	[9]
PML suppressor, Not specified ΔNp63α, TAp63α [9] forms nuclear bodies	PML	suppressor, forms nuclear	Not specified	ΔΝρ63α, ΤΑρ63α	[9]
SETX $ \begin{array}{c} \text{RNA/DNA} \\ \text{helicase} \end{array}  \text{Not specified}  \Delta \text{Np63}\alpha \qquad \text{[9]} $	SETX		Not specified	ΔΝρ63α	[9]
DNA repair, Co- BRCA1 tumor immunoprecipitat ΔNp63α, p73 [11] suppressor ion	BRCA1	tumor	immunoprecipitat	ΔΝρ63α, ρ73	[11]
MCL1 $ \begin{array}{c} \text{Anti-apoptotic} & \text{Predicted} & \Delta \text{Np63}\alpha,  \text{p53}, \\ \text{protein} & \text{interaction} & \text{p73} \end{array} $	MCL1				[11]
Nuclear receptor,	RXRA	transcriptional	Not specified	ΔΝρ63α	[11]



Slug (SNAI2)	Transcription factor, EMT	Chromatin Immunoprecipitat ion and Sequencing	ΔΝρ63α	[12]
Axl	Receptor tyrosine kinase, EMT	Chromatin Immunoprecipitat ion and Sequencing	ΔΝρ63α	[12]
TAp63α Interactors				
p300	Histone acetyltransferase , transcriptional coactivator	Co- immunoprecipitat ion	ΤΑρ63α, ΔΝρ63α	[9]
c-Rel	Transcription factor (NF-кВ pathway)	Co- immunoprecipitat ion	ΤΑρ63α, ΔΝρ63α	[10]
WWP1	E3 ubiquitin ligase	Not specified	ΤΑρ63α, ΔΝρ63α	[9]
MDM2	E3 ubiquitin ligase	Not specified	ΤΑρ63α, ΔΝρ63α	[9]
PML	Tumor suppressor, forms nuclear bodies	Not specified	ΤΑρ63α, ΔΝρ63α	[9]
ASPP2	Apoptosis- stimulating protein of p53	Pull-down assay	TAp63α (implied stronger interaction than ΔNp63α)	[13]
p73	p53 family member	Hetero- tetramerization	TAp63α	[13]



# **Functional Implications of Differential Interactions**

The distinct sets of interacting proteins translate into divergent cellular functions for  $\Delta Np63\alpha$  and  $TAp63\alpha$ .

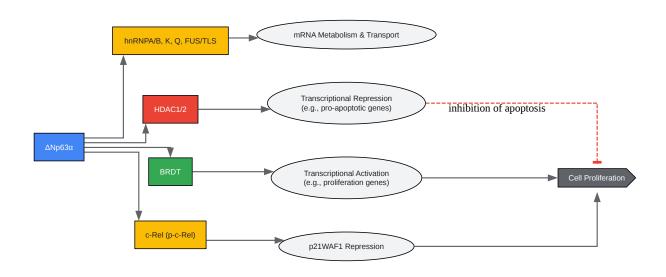
 $\Delta$ Np63 $\alpha$ : The interaction with multiple heterogeneous ribonucleoproteins (hnRNPs) suggests a role for  $\Delta$ Np63 $\alpha$  in mRNA metabolism and transport.[7][8] Its association with chromatin modifiers like HDAC1/2 and BRDT points to its function in transcriptional repression and activation of specific gene programs, particularly those involved in cell proliferation and survival in squamous cell carcinomas.[9] The interaction with NRF2 highlights a role in the oxidative stress response.[9] Furthermore,  $\Delta$ Np63 $\alpha$ 's ability to regulate components of the epithelial-to-mesenchymal transition (EMT) program, such as Slug and AxI, underscores its contribution to cancer cell motility and invasion.[12]

TAp63α: In contrast, the interactome of TAp63α aligns with its tumor-suppressive functions. The interaction with p300 can inhibit its DNA binding activity, suggesting a regulatory mechanism.[9] TAp63α's ability to upregulate genes involved in apoptosis, such as those encoding for death receptors (CD95, TNF-R1, TRAIL-R1, TRAIL-R2) and pro-apoptotic Bcl-2 family members, highlights its role in cell death pathways.[5] The interaction with ASPP2, a known activator of p53-mediated apoptosis, further supports its pro-apoptotic function.[13]

# **Signaling Pathways and Regulatory Networks**

The differential interactions of  $\Delta Np63\alpha$  and  $TAp63\alpha$  place them at the center of distinct signaling pathways.

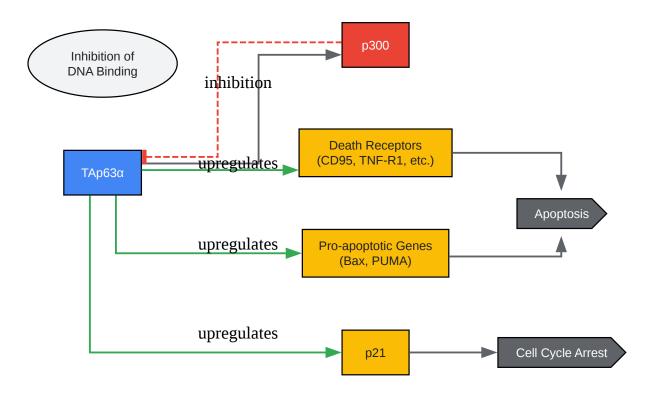




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Caption:  $\Delta Np63\alpha$  signaling pathways promoting cell proliferation.





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Caption: TAp63α signaling pathways promoting apoptosis and cell cycle arrest.

# **Experimental Protocols**

The identification of p63 isoform-specific interactors has primarily relied on affinity purification coupled with mass spectrometry.

Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS):

This is a widely used technique to identify protein-protein interactions.

- Cell Lysis: Cells expressing the p63 isoform of interest (either endogenously or through overexpression) are lysed under non-denaturing conditions to preserve protein complexes.
- Immunoprecipitation: An antibody specific to the p63 isoform (the "bait" protein) is added to the cell lysate and incubated to allow the formation of antibody-antigen complexes.
- Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-p63-interactor complexes.



- Washing: The beads are washed multiple times to remove non-specifically bound proteins.
- Elution: The bound protein complexes are eluted from the beads.
- Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the
  protein bands are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry
  to identify the "prey" proteins that co-immunoprecipitated with the p63 isoform.[14][15][16]



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Caption: Workflow for Co-immunoprecipitation Mass Spectrometry (Co-IP/MS).

Yeast Two-Hybrid (Y2H) Screening:

This technique is used to identify binary protein-protein interactions.

- Vector Construction: The "bait" protein (e.g., a p63 isoform) is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of potential "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
- Yeast Transformation: Both bait and prey constructs are co-expressed in yeast.
- Interaction and Reporter Gene Activation: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene (e.g., conferring nutrient prototrophy or color change).
- Identification of Interactors: Yeast colonies that exhibit reporter gene activity are selected, and the prey plasmid is isolated and sequenced to identify the interacting protein.[17]

Proximity-Dependent Biotin Identification (BioID):

This method identifies proteins in close proximity to a protein of interest in living cells.



- Fusion Protein Expression: The p63 isoform of interest is fused to a promiscuous biotin ligase (e.g., BirA\*).
- Biotinylation in vivo: Upon addition of biotin to the cell culture medium, the BirA\*-p63 fusion protein biotinylates nearby proteins.
- Cell Lysis and Streptavidin Affinity Purification: Cells are lysed under denaturing conditions, and biotinylated proteins are captured using streptavidin-coated beads.
- Mass Spectrometry: The captured proteins are identified by mass spectrometry.[15]

## Conclusion

The interactomes of  $\Delta Np63\alpha$  and  $TAp63\alpha$  are markedly distinct, providing a molecular basis for their opposing roles in cellular processes.  $\Delta Np63\alpha$  primarily interacts with proteins involved in RNA metabolism, transcriptional regulation, and cell motility, consistent with its pro-proliferative and oncogenic functions. In contrast,  $TAp63\alpha$  engages with proteins that promote apoptosis and cell cycle arrest, underscoring its tumor-suppressive activities. A thorough understanding of these isoform-specific interaction networks is crucial for developing targeted therapies for p63-driven cancers and other diseases. Future research employing quantitative proteomics approaches will further refine our understanding of the dynamic nature of these interactomes and their regulation in different cellular contexts.

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